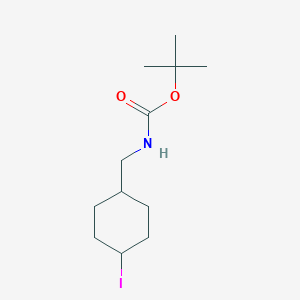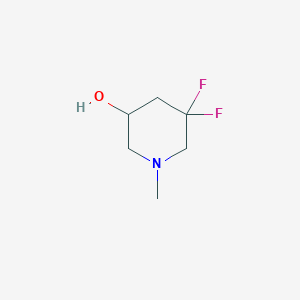![molecular formula C10H19NO5 B8255368 D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B8255368.png)
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, an amino group, and a hydroxyethyl group attached to a propanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with methylamine under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar in structure but lacks the amino group.
tert-Butyl methyl amino(2-hydroxyethyl)acetate: Similar but with an acetate group instead of a propanedioate group.
Uniqueness
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts.
属性
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-amino-2-(2-hydroxyethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)10(11,5-6-12)7(13)15-4/h12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBZJVFGSFTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725164 |
Source


|
| Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258351-86-9 |
Source


|
| Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
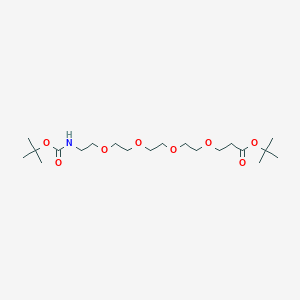
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)
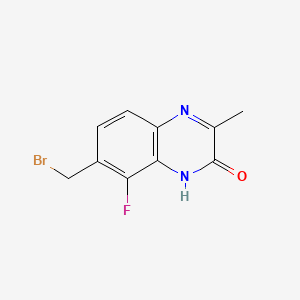
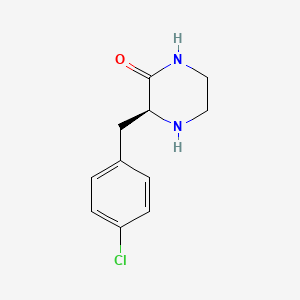
![2-[2-Oxo-5-(2-pyrimidinyl)-1,2-dihydro-3-pyridyl]benzonitrile](/img/structure/B8255312.png)
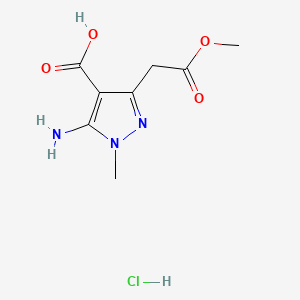
![(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid](/img/structure/B8255324.png)
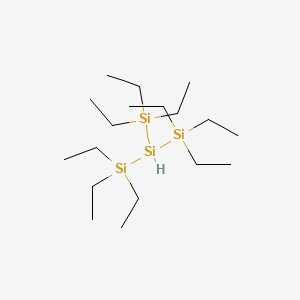
![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)
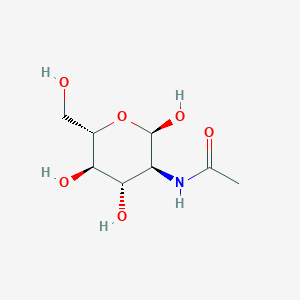
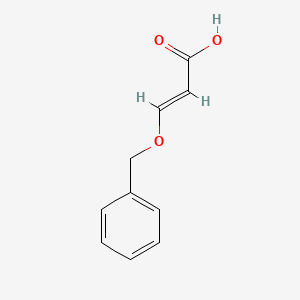
![methyl 2-{1H,3H-cyclopenta[c]pyran-1-yl}acetate](/img/structure/B8255367.png)
